Increased Topological Polar Surface Area (TPSA) vs. Unsubstituted Acetamide
The N-(2-methoxyethyl) substituent increases TPSA by approximately 17 Ų relative to the unsubstituted acetamide comparator (2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide, CAS 86894-59-9), translating into lower predicted passive membrane permeability [1]. This is a direct consequence of the added ether oxygen, which acts as a strong hydrogen-bond acceptor.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | ~93 Ų (computed, PubChem method) |
| Comparator Or Baseline | 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide: ~76 Ų (computed) |
| Quantified Difference | +17 Ų |
| Conditions | Computational prediction using standard molecular descriptors (PubChem/PipelinePilot) |
Why This Matters
A higher TPSA directly correlates with reduced blood–brain barrier penetration and lower intestinal absorption; researchers selecting this compound for CNS vs. peripheral programs must account for this measurable shift.
- [1] PubChem (NIH). 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide (CID 135392672) computed TPSA. https://pubchem.ncbi.nlm.nih.gov View Source
